Sodium 1-Cyanocyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-Cyanocyclopropanecarboxylate is a chemical compound with the molecular formula C₅H₄NO₂Na It is a sodium salt derivative of 1-cyanocyclopropanecarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-Cyanocyclopropanecarboxylate typically involves the reaction of cyclopropyl carboxylic acid with cyanide sources such as sodium cyanide or potassium cyanide. The process begins with the condensation of cyclopropyl carboxylic acid with triethylamine and dimethylformamide to form a carboxylic acid ester. This ester is then subjected to cyanation using sodium cyanide or potassium cyanide, followed by hydrolysis to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-Cyanocyclopropanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: Selective hydrolysis of the nitrile group to form 1-carbamoylcyclopropane-1-carboxylate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanide group.
Common Reagents and Conditions:
Hydrolysis: Hydroxylamine and sodium acetate are commonly used for the selective hydrolysis of the nitrile group.
Substitution: Typical reagents include alkyl halides and other electrophiles that can react with the cyanide group.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Sodium 1-Cyanocyclopropanecarboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Sodium 1-Cyanocyclopropanecarboxylate involves its ability to undergo selective hydrolysis and substitution reactions. The compound’s effects are mediated through its interaction with various molecular targets, including enzymes and receptors, depending on the specific application. The cyanide group plays a crucial role in these interactions, facilitating the formation of new chemical bonds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
1-Cyanocyclopropanecarboxylic Acid: The parent acid of Sodium 1-Cyanocyclopropanecarboxylate, which shares similar structural features but lacks the sodium ion.
1-Carbamoylcyclopropane-1-carboxylate: A derivative formed through the hydrolysis of this compound.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This property makes it more versatile for various chemical reactions and applications compared to its parent acid and other derivatives.
Eigenschaften
Molekularformel |
C5H4NNaO2 |
---|---|
Molekulargewicht |
133.08 g/mol |
IUPAC-Name |
sodium;1-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H5NO2.Na/c6-3-5(1-2-5)4(7)8;/h1-2H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
KULSYECHBVJFLZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC1(C#N)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.